1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a propylcarbamoyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.
Addition of the Propylcarbamoyl Group: This step typically involves carbamoylation reactions using propyl isocyanate or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: This compound is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfonyl and propylcarbamoyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar compounds to 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Differing by the presence of a methyl group instead of a propyl group.
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Differing by the presence of a chlorine atom instead of a fluorine atom.
Properties
Molecular Formula |
C23H28FN3O4S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S/c1-2-13-25-23(29)20-5-3-4-6-21(20)26-22(28)18-11-14-27(15-12-18)32(30,31)16-17-7-9-19(24)10-8-17/h3-10,18H,2,11-16H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
NIIIDIUUFHPSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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